molecular formula C14H17N5O8 B120919 N6-Succinyl Adenosine CAS No. 4542-23-8

N6-Succinyl Adenosine

Cat. No.: B120919
CAS No.: 4542-23-8
M. Wt: 383.31 g/mol
InChI Key: VKGZCEJTCKHMRL-VWJPMABRSA-N
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Mechanism of Action

Target of Action

N6-Succinyl Adenosine, also known as Succinyladenosine, is a metabolic product of the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5-nucleotidase . The primary target of this compound is adenylosuccinase (ASL) , an enzyme that plays a crucial role in purine metabolism .

Mode of Action

This compound interacts with its target, adenylosuccinase, by inhibiting its function . This inhibition occurs when this compound, a product of S-AMP dephosphorylation, accumulates in the cell due to ASL deficiency . The accumulation of this compound can lead to the disruption of normal purine metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine metabolism pathway . In normal conditions, ASL catalyzes the conversion of adenylosuccinate to AMP. In the case of asl deficiency, the dephosphorylation of s-amp by 5-nucleotidase results in the accumulation of this compound . This disrupts the normal flow of the purine metabolism pathway .

Pharmacokinetics

It is known that this compound is a metabolic product of s-amp dephosphorylation, suggesting that it is produced and metabolized within cells . Its bioavailability would therefore be determined by the rate of S-AMP dephosphorylation and the presence or absence of ASL.

Result of Action

The accumulation of this compound due to ASL deficiency disrupts normal purine metabolism . This can lead to various cellular effects, including the disruption of DNA and RNA synthesis, which are crucial for cell growth and division . The exact molecular and cellular effects of this compound accumulation, however, may vary depending on the specific cellular context and the extent of ASL deficiency .

Biochemical Analysis

Biochemical Properties

N6-Succinyl Adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a biochemical marker of adenylosuccinase (ASL) deficiency . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinyladenosine can be synthesized through the dephosphorylation of adenylosuccinic acid. This reaction is catalyzed by cytosolic 5-nucleotidase . The reaction conditions typically involve maintaining a controlled environment to ensure the stability of the compound.

Industrial Production Methods: Industrial production of succinyladenosine involves the use of advanced biochemical techniques to ensure high purity and yield. The process includes the extraction of adenylosuccinic acid from biological sources, followed by its dephosphorylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Succinyladenosine primarily undergoes dephosphorylation reactions. It can also participate in substitution reactions where the succinyl group is replaced by other functional groups .

Common Reagents and Conditions: The dephosphorylation of adenylosuccinic acid to form succinyladenosine requires cytosolic 5-nucleotidase as a catalyst. The reaction is typically carried out in an aqueous medium at physiological pH .

Major Products: The primary product of the dephosphorylation reaction is succinyladenosine. In substitution reactions, the products vary depending on the substituent introduced .

Scientific Research Applications

Cardiovascular Research

N6-SucA has been identified as a significant metabolite in cardiovascular studies. Research indicates that levels of N6-SucA increase dramatically following myocardial infarction (MI) in animal models and human patients. In a study involving 1,606 Chinese patients with coronary artery disease (CAD), N6-SucA was among the metabolites that showed a strong association with mortality risk and major adverse cardiovascular events (MACE) .

Table 1: Metabolites Associated with Cardiovascular Risk

MetaboliteHazard Ratio (HR)95% Confidence Interval (CI)FDR
N6-Succinyl Adenosine0.99Not specified< 0.05
β-Pseudouridine1.771.41–2.239.64E−06
Kynurenine2.071.41–3.036.65E−04

This table summarizes the hazard ratios for various metabolites, highlighting the predictive value of N6-SucA in cardiovascular events.

Cancer Research

N6-SucA's role extends into cancer research, where it has been implicated in metabolic profiling related to tumor progression and metastasis. Studies have shown that alterations in succinyl-CoA ligase, which affects N6-SucA levels, can influence redox balance and stress granule formation in cancer cells . This connection suggests that N6-SucA may play a role in the survival of cancer cells under stress conditions.

Case Study: SUCLA2 Knockdown in Cancer Cells

In an experiment using A549 lung cancer cells, knockdown of succinyl-CoA ligase ADP-forming subunit beta (SUCLA2) led to increased reactive oxygen species (ROS) and enhanced anoikis sensitivity, indicating that SUCLA2—and by extension, metabolites like N6-SucA—may contribute to tumor metastasis through redox regulation .

Metabolic Studies

N6-SucA is also studied for its implications in metabolic pathways and as a potential biomarker for various diseases. Its levels have been analyzed in relation to metabolic disorders, showcasing its utility in understanding metabolic dysregulation.

Table 2: Metabolic Pathways Involving this compound

PathwayRole of N6-SucA
GlycolysisPotential modulator
TCA CycleIndicator of succinate metabolism
Amino Acid MetabolismInvolved in nitrogen metabolism

Therapeutic Potential

The therapeutic applications of N6-SucA are still under exploration, particularly as a potential agent for cardioprotection and cancer therapy. Its ability to modulate adenosine receptors suggests that it may have benefits in reducing ischemic damage and promoting cell survival during stress conditions .

Comparison with Similar Compounds

Biological Activity

N6-Succinyl Adenosine (S-Ado) is a significant metabolite in purine metabolism, primarily recognized as a biochemical marker for adenylosuccinase deficiency. This compound's biological activity encompasses various physiological implications, particularly in metabolic disorders and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is formed through the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5-nucleotidase. It plays a crucial role in purine metabolism and has been implicated in various metabolic disorders, particularly those related to adenylosuccinate lyase (ADSL) deficiency.

PropertyValue
Molecular FormulaC₁₄H₁₇N₅O₈
Molecular Weight383.313 g/mol
Density2.02 g/cm³
Boiling Point816.4 °C at 760 mmHg
Flash Point447.6 °C

This compound exerts its biological effects primarily through its interaction with enzymes involved in purine metabolism:

  • Inhibition of Adenylosuccinase : S-Ado inhibits adenylosuccinase, which is critical for converting succinyladenosine monophosphate (S-AMP) to adenosine monophosphate (AMP). This inhibition leads to an accumulation of S-AMP and other metabolites, contributing to metabolic dysregulation .
  • Cellular Effects : The accumulation of S-Ado affects cellular signaling pathways, influencing gene expression and cellular metabolism. High concentrations of S-Ado have been linked to neurodevelopmental disorders, as seen in patients with ADSL deficiency who exhibit symptoms like epilepsy and developmental delays .

Biochemical Pathways

This compound is involved in several key biochemical pathways:

  • Purine Metabolism : As a product of purine metabolism, S-Ado serves as a marker for enzymatic deficiencies. Its levels can indicate disruptions in the purine synthesis pathway.
  • Inflammasome Activity : Recent studies have shown that S-Ado may promote inflammasome activity and interleukin-1 beta (IL-1β) production, linking it to inflammatory responses .

Case Studies

  • ADSL Deficiency Case Reports : A study involving two sisters with ADSL deficiency highlighted the clinical significance of this compound. Both patients exhibited elevated S-Ado levels in their urine, which were confirmed through high-performance liquid chromatography (HPLC) analysis. The findings underscored the importance of S-Ado as a diagnostic marker for metabolic disorders associated with purine metabolism .
  • Predictive Biomarker for Chronic Renal Failure : In a rat model, elevated levels of this compound were identified as potential predictors for chronic renal failure. This suggests that S-Ado might play a role in renal pathophysiology and could be explored further as a biomarker in clinical settings .

Research Findings

Recent research has expanded the understanding of this compound's role in human health:

  • Metabolomics Studies : Metabolomic analyses have revealed that alterations in serum levels of S-Ado correlate with various health conditions, including cardiovascular diseases and metabolic syndromes .
  • Therapeutic Implications : Given its role in metabolic pathways, targeting the mechanisms associated with this compound may offer therapeutic avenues for managing conditions linked to purine metabolism disorders.

Properties

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGZCEJTCKHMRL-VWJPMABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4542-23-8
Record name Succinoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4542-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinyladenosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 238 °C
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N6-Succinyl Adenosine synthesized, and what makes its synthesis unique?

A1: this compound can be synthesized by directly reacting adenosine with succinic anhydride, utilizing 4-morpholine N,N′-dicyclohexylcarboxamidine as a catalyst []. This method allows for selective succinylation of adenosine under specific conditions, leading to the formation of various derivatives, including this compound, N6,5′-O-disuccinyl adenosine, and others. The choice of reaction conditions, whether kinetic or thermodynamic, influences the type and yield of the desired product. Additionally, the synthesis is notable for the potential formation of 2′-O- and 3′-O-isomers, with the 3′-O-isomer being predominant in aqueous solutions []. This isomerization phenomenon adds complexity to the synthesis and characterization of this compound.

Q2: Folic acid supplementation influences various metabolic pathways. How does this relate to this compound, particularly regarding its potential role in animal health?

A2: While the provided research doesn't directly link folic acid's metabolic influence to this compound, it highlights folic acid's impact on specific metabolites and gene expression in sheep []. For instance, folic acid supplementation altered the levels of metabolites like L-homocitrulline and palmitaldehyde, indicating an effect on lipid metabolism []. Additionally, genes associated with lipid metabolism and immune function were differentially expressed in the liver and muscle tissues of sheep receiving folic acid supplementation []. Further investigation is needed to determine if this compound plays a role in these folic acid-mediated metabolic changes and whether it could be a potential target for modulating lipid metabolism or immune function.

Q3: What analytical techniques are crucial for studying this compound and its isomers?

A3: Proton Magnetic Resonance (PMR) spectroscopy plays a vital role in differentiating between the 2′-O- and 3′-O-isomers of this compound and its derivatives []. This technique allows researchers to analyze the distinct chemical shifts associated with each isomer, providing valuable structural information. Additionally, anion exchange chromatography proves essential for purifying the synthesized compounds, separating them based on their charge properties []. Combining these techniques enables the isolation and characterization of this compound and its isomers, facilitating further research into their individual properties and biological activities.

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